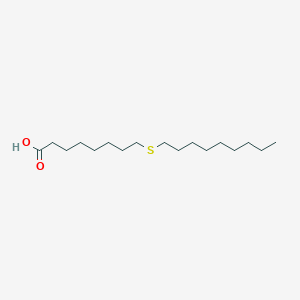

9-Thiastearic Acid

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiastearic acid typically involves the introduction of a sulfur atom into the carbon chain of a fatty acid. One common method is the reaction of nonanoic acid with nonylthiol under specific conditions to form this compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions: 9-Thiastearic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Metabolic Research

9-Thiastearic acid has been utilized as a tool to investigate lipid metabolism pathways. Studies indicate that it can inhibit specific enzymes involved in fatty acid biosynthesis, making it valuable for understanding metabolic processes in various organisms.

- Fatty Acid Desaturation : Research has shown that this compound acts as an inhibitor of fatty acid desaturases, enzymes crucial for converting saturated fatty acids into unsaturated ones. This inhibition can lead to significant alterations in cellular lipid profiles, impacting organism growth and viability .

- Protozoan Growth Inhibition : In protozoan species such as Trypanosoma cruzi and Leishmania, this compound disrupts the synthesis of critical fatty acids, resulting in impaired growth. This suggests its potential as a candidate for developing new antiprotozoal agents .

Therapeutic Applications

The compound's ability to selectively target enzymes not present in mammalian cells offers a therapeutic advantage, particularly in treating lipid metabolism disorders.

- Hypolipidemic Properties : Due to its effects on lipid metabolism, this compound holds promise for pharmaceutical development aimed at managing conditions associated with dyslipidemia. Its mechanism involves enhancing fatty acid oxidation and reducing lipid levels in the bloodstream.

- Potential Drug Development : The specificity of this compound for certain metabolic pathways presents opportunities for designing drugs that minimize adverse effects on human cells while effectively targeting pathogenic organisms .

Biochemical Research

In addition to its therapeutic potential, this compound serves as an important tool in biochemical research.

- Studying Lipid Metabolism : By inhibiting key enzymes, researchers can utilize this compound to dissect metabolic pathways and identify novel drug targets. This research can lead to a deeper understanding of lipid metabolism in both health and disease contexts .

- Bioconversion Studies : Investigations into microbial bioconversion processes have shown that certain microorganisms can convert fatty acids into thia-analog compounds, including this compound. This has implications for industrial applications, such as the production of specialty chemicals .

Table 1: Summary of Key Studies on this compound

作用机制

The mechanism of action of 9-Thiastearic acid involves its interaction with enzymes involved in fatty acid metabolism. Specifically, it inhibits the enzyme stearoyl-CoA desaturase, which is responsible for the conversion of stearate to oleate. This inhibition leads to alterations in lipid composition and has potential implications for metabolic research .

相似化合物的比较

Stearic Acid: A saturated fatty acid without sulfur substitution.

Oleic Acid: An unsaturated fatty acid without sulfur substitution.

Thia Fatty Acids: Other fatty acids with sulfur substitution at different positions.

Uniqueness: 9-Thiastearic acid is unique due to the specific position of the sulfur atom within its carbon chain. This specific substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

9-Thiastearic acid, also known as 8-nonylthiooctanoic acid, is a thia fatty acid that has garnered attention for its unique biological activities, particularly as an inhibitor of stearoyl-CoA desaturase (SCD). This compound's structure includes a sulfur atom, which distinguishes it from conventional fatty acids and contributes to its distinct biochemical properties.

- Chemical Formula : C17H34O2S

- Molecular Weight : 302.53 g/mol

- CAS Number : 15775255

This compound primarily functions by inhibiting SCD, an enzyme critical in the conversion of saturated fatty acids to monounsaturated fatty acids. This inhibition can affect lipid metabolism and has implications in various metabolic disorders.

1. Inhibition of Stearoyl-CoA Desaturase

Research indicates that this compound is a potent inhibitor of SCD. It significantly reduces the conversion of stearic acid to oleic acid in various cell lines, including Morris hepatoma cells and plated rat hepatocytes. This property suggests potential applications in managing conditions related to lipid metabolism disorders, such as obesity and diabetes .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In studies using DPPH radical scavenging assays, it exhibited notable antioxidant activity, comparable to some natural antioxidants. The percentage of radical scavenging activity was found to be significant, indicating its potential role in protecting cells from oxidative stress .

3. Antibacterial Properties

The compound has shown antibacterial activity against various pathogens. For instance, it was part of a study assessing the antibacterial effects of different fatty acids, where it demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membrane integrity due to its unique chemical structure .

Case Study 1: Inhibition of Lipid Metabolism

In a study involving hepatoma cells, the administration of this compound resulted in a marked decrease in oleic acid synthesis. This suggests that the compound could be leveraged for therapeutic strategies aimed at altering lipid profiles in metabolic diseases .

Case Study 2: Antioxidant Efficacy

A comparative analysis of various extracts revealed that those containing this compound exhibited higher DPPH radical scavenging activities than controls. This highlights its potential as a natural antioxidant agent that could be beneficial in dietary supplements or functional foods .

Table 1: Biological Activities of this compound

| Activity Type | Measurement Method | Result |

|---|---|---|

| SCD Inhibition | Cell culture assays | Significant inhibition observed |

| Antioxidant Activity | DPPH Scavenging Assay | 45.31% scavenging activity |

| Antibacterial Activity | Agar diffusion method | Effective against E. coli and S. aureus |

Table 2: Comparative Antioxidant Activity

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 1.21 |

| This compound | Varies (significant) |

| Other Natural Extracts | Ranges from 6.13 to 60.5 |

属性

IUPAC Name |

8-nonylsulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDVFMFKIKZKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578189 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106689-24-1 | |

| Record name | 8-(Nonylsulfanyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。